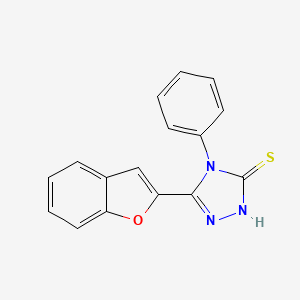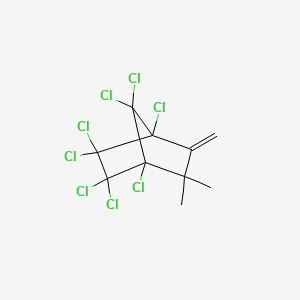
Octachlorocamphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octachlorocamphene is an organochlorine compound.
Applications De Recherche Scientifique
Environmental Accumulation and Effects
Polychlorocamphenes (PCCs), which include compounds like octachlorocamphene, have been identified as major contaminants in aquatic biota. For instance, studies have shown selective accumulation of PCCs in marine life such as narwhals and burbots in the Canadian Arctic. These findings underscore the environmental persistence and bioaccumulation potential of octachlorocamphenes and similar compounds (Bidleman, Walla, Muir, & Stern, 1992).
Chemical Analysis and Characterization
Research on the chromatographic profiling of polychlorocamphenes, including octachlorocamphenes, has been conducted to understand their structure-activity relationships. This research is vital for identifying these compounds in environmental samples and contributes to our understanding of their chemical behavior (Vetter et al., 2000).
Soil Persistence and Environmental Fate
The persistence of chlorinated compounds, including octachlorocamphenes, in soil environments has been extensively studied. These compounds have shown minimal degradation in soil, indicating their long-term environmental persistence. Such research is crucial for understanding the environmental fate of these contaminants (Orazio et al., 1992).
Ecotoxicological Studies
Ecotoxicological impacts of compounds like octachlorocamphenes have been examined, particularly their effects on aquatic life. These studies are important for assessing the ecological risks posed by such contaminants (Lee & Choi, 2009).
Propriétés
Numéro CAS |
1319-80-8 |
|---|---|
Nom du produit |
Octachlorocamphene |
Formule moléculaire |
C10H8Cl8 |
Poids moléculaire |
411.8 g/mol |
Nom IUPAC |
1,2,2,3,3,4,7,7-octachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H8Cl8/c1-4-5(2,3)7(12)8(13,14)6(4,11)9(15,16)10(7,17)18/h1H2,2-3H3 |
Clé InChI |
LVJGHULVGIFLAE-UHFFFAOYSA-N |
SMILES |
CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)(Cl)Cl)Cl)C |
SMILES canonique |
CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)(Cl)Cl)Cl)C |
Autres numéros CAS |
1319-80-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



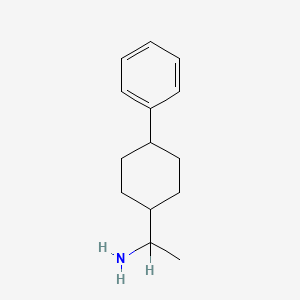

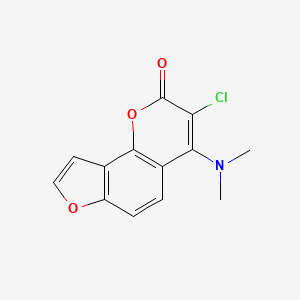

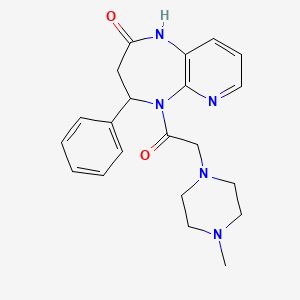
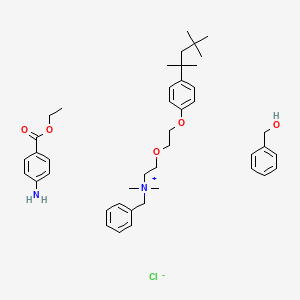
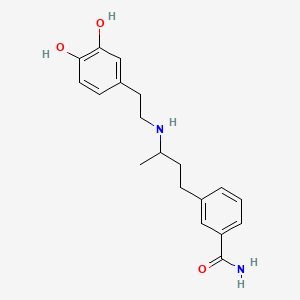
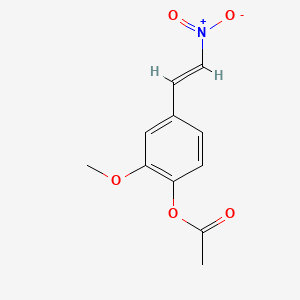
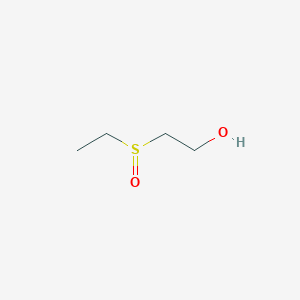
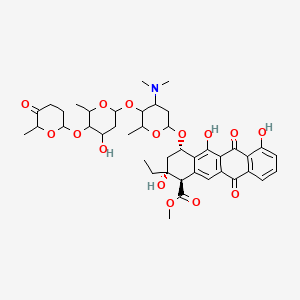
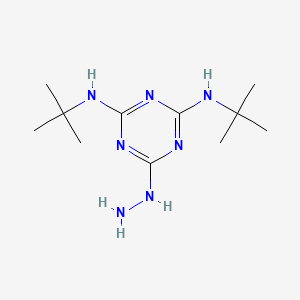
![2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211693.png)
![1-Phenyl-3-[2-(phenylcarbamoylamino)phenyl]urea](/img/structure/B1211694.png)
